![molecular formula C9H10N2S B042387 2-Ethylbenzo[d]thiazol-6-amine CAS No. 17142-81-3](/img/structure/B42387.png)

2-Ethylbenzo[d]thiazol-6-amine

Vue d'ensemble

Description

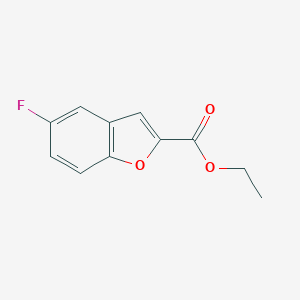

“2-Ethylbenzo[d]thiazol-6-amine” is a chemical compound with the molecular formula C9H10N2S . It has a molecular weight of 178.25400 . The compound is also known by other names such as 2-Ethyl-benzothiazol-6-ylamine, 2-Ethyl-6-amino-benzothiazol, and 6-benzothiazolamine,2-ethyl .

Synthesis Analysis

The synthesis of 2-Ethylbenzo[d]thiazol-6-amine and its derivatives has been a subject of research . The synthesis often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

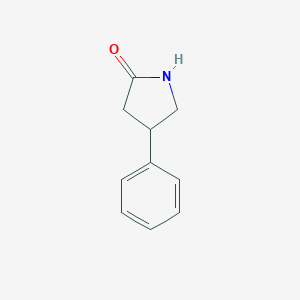

Molecular Structure Analysis

The molecular structure of 2-Ethylbenzo[d]thiazol-6-amine consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact mass of the molecule is 178.05600 .

Chemical Reactions Analysis

The chemical reactions involving 2-Ethylbenzo[d]thiazol-6-amine are complex and can involve a variety of pathways. For instance, one study discusses the synthesis of 2-arylbenzothiazole derivatives using 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by Pd (dppf)Cl2 CH2 Cl2 in the presence of K2 CO3 and DMF .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethylbenzo[d]thiazol-6-amine include a density of 1.261g/cm3, a boiling point of 332.8ºC at 760 mmHg, and a flash point of 155ºC . The compound has a LogP value of 3.02210, indicating its lipophilicity .

Applications De Recherche Scientifique

Urease Enzyme Inhibition

2-Ethylbenzo[d]thiazol-6-amine has been studied for its potential to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This activity is significant in the development of treatments for diseases caused by urease-producing bacteria .

Nitric Oxide Scavenging

This compound has shown promising results as a nitric oxide scavenger. Nitric oxide scavenging is important because excessive nitric oxide can lead to various inflammatory conditions and diseases .

Anti-inflammatory Properties

Derivatives of 2-Ethylbenzo[d]thiazol-6-amine have been synthesized and evaluated for their anti-inflammatory properties. These studies are crucial for the development of new anti-inflammatory drugs .

Medicinal Chemistry

The benzothiazole moiety, to which 2-Ethylbenzo[d]thiazol-6-amine belongs, is of great importance in medicinal chemistry. It has numerous biological activities, including anti-inflammatory, analgesic, antitumor, antibacterial, antihistamine, schistosomicidal, and antiviral properties .

Drug Discovery

2-Aminobenzothiazoles, a category that includes 2-Ethylbenzo[d]thiazol-6-amine, are used as reaction intermediates and reactants in drug discovery. They are particularly useful in synthesizing fused heterocyclic compounds due to their reactive sites .

Synthesis of Heterocyclic Compounds

The compound is utilized in the synthesis of various heterocyclic compounds, which are a cornerstone of pharmaceuticals and agrochemicals. Its reactivity with bis-electrophilic reagents makes it a valuable intermediate in organic synthesis .

Mécanisme D'action

Target of Action

2-Ethylbenzo[d]thiazol-6-amine is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They inhibit the cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 2-Ethylbenzo[d]thiazol-6-amine is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 2-Ethylbenzo[d]thiazol-6-amine’s action primarily involve the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can potentially alleviate symptoms associated with inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylbenzo[d]thiazol-6-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

Safety and Hazards

Specific safety and hazard information for 2-Ethylbenzo[d]thiazol-6-amine is not available in the retrieved sources. However, a safety data sheet for the compound mentions that it is not identified as a PBT/vPvB substance .

Orientations Futures

Propriétés

IUPAC Name |

2-ethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEXHLHFVASCMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348579 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,3-benzothiazol-6-amine | |

CAS RN |

17142-81-3 | |

| Record name | 6-benzothiazolamine, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-ethyl-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)